molecular formula C28H35NO4 B1665293 Asoprisnil CAS No. 199396-76-4

Asoprisnil

カタログ番号: B1665293
CAS番号: 199396-76-4
分子量: 449.6 g/mol
InChIキー: GJMNAFGEUJBOCE-MEQIQULJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アソプリスニルは、子宮筋腫の症状管理における可能性について研究されてきた、新規経口活性選択的プロゲステロン受容体モジュレーター(SPRM)です。 プロゲステロンのアゴニストおよびアンタゴニストの混合活性を示し、婦人科治療の分野ではユニークな化合物です .

製法

アソプリスニルの合成は、ステロイド系前駆体から始まるいくつかの工程を伴います。 反応条件は通常、有機溶媒と触媒の使用を含み、目的の生成物の形成を促進します . 工業生産方法は同様ですが、より大量に対応するためにスケールアップされ、厳格な品質管理対策により純度と一貫性を確保しています .

化学反応の分析

Structural Analysis of Asoprisnil

This compound (C₂₈H₃₅NO₄) is a selective progesterone receptor modulator (SPRM) with a steroidal skeleton and a distinctive 11β-benzaldoxime substituent . Its molecular formula and SMILES notation ([H]\C(=N/O)C1=CC=C(C=C1)[C@@]1([H])C[C@@]2(C)[C@@]([H])(CC[C@]2(COC)OC)[C@]2([H])CCC3=CC(=O)CCC3=C12) highlight its complex structure, which includes a cyclopenta[a]phenanthren-7-one core and a methoxymethyl group .

Key Structural Features

Feature Description
Core Structure Cyclopenta[a]phenanthren-7-one backbone with methoxy and methoxymethyl groups
Substituent 11β-benzaldoxime group attached via a phenyl ring
Functional Groups Oxime (C=N-O), ketone (C=O), and multiple methyl ether groups

Molecular Interactions and Conformational Changes

This compound binds to the progesterone receptor (PR) ligand-binding domain (LBD), inducing structural rearrangements critical for its modulatory effects. Crystallographic studies reveal:

  • Ligand-Receptor Interaction : The benzaldoxime substituent occupies the same spatial pocket as progesterone (P₄), but displaces the AF-2 helix (residues 909–933) into an antagonist conformation .

  • Corepressor Recruitment : this compound recruits corepressors (NCoR/SMRT) via the LXXLL motif, with binding affinities comparable to the antagonist RU486 .

  • Coactivator Displacement : Unlike RU486, this compound allows partial displacement of corepressors by coactivator peptides (e.g., TIF2), reflecting its mixed agonist/antagonist activity .

Pharmacokinetic and Stability Profile

Property Value Relevance
Molecular Weight 449.6 g/mol Impacts bioavailability and receptor binding
XLogP3 3.2 Indicates moderate lipophilicity, favoring membrane permeability
Binding Energy −62.35 kcal/mol Highest among compared SPRMs, suggesting strong receptor interaction
Solvent-Accessible Surface Area (SASA) ~130–140 nm² Maintains solvent exposure during molecular dynamics, supporting stability

Degradation and Metabolic Considerations

  • Stability : Molecular dynamics simulations indicate high stability in protein complexes, with minimal structural fluctuations over time .

  • Metabolism : Limited data exists, but its pharmacokinetic profile (gastrointestinal absorption, Lipinski compliance) suggests hepatic metabolism, though no specific enzymatic pathways are detailed .

Biological Activity-Linked Reactions

This compound modulates cellular pathways through:

  • ER Stress Induction : Triggers unfolded protein response (UPR) in leiomyoma cells, increasing GADD153 and cleaved PARP levels .

  • Melanogenesis Inhibition : Enhances intracellular tyrosinase activity in melanoma cells without direct copper chelation .

Comparative Analysis with Related SPRMs

Compound Binding Energy Key Difference from this compound
Mifepristone−57.08 kcal/mol Lower stability, neurotoxicity profile
Campestanol−49.99 kcal/mol Natural triterpene, weaker receptor interaction
Stellasterol−46.69 kcal/mol Lower stability, less solvent exposure during simulations

科学的研究の応用

Treatment of Uterine Leiomyomata

Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:

  • Efficacy in Reducing Symptoms : In a phase II study, this compound demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .
  • Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with this compound for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .
  • Safety Profile : this compound was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .

Potential Use in Endometriosis

This compound's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:

  • Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .
  • Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .

Comparative Efficacy Data

The following table summarizes the key findings from clinical studies on this compound's efficacy:

Study Dosage (mg) Suppression of Uterine Bleeding (%) Reduction in Fibroid Volume (%) Quality of Life Improvement
Phase II Trial528%Not specifiedNot specified
Phase II Trial1064%Up to -48%Significant improvement
Phase II Trial2583%Up to -63%Significant improvement
Phase III Trials10Not specifiedUp to -39%Significant improvement
Phase III Trials25Not specifiedUp to -63%Significant improvement

Case Study: Efficacy in Heavy Menstrual Bleeding

A multicenter, randomized controlled trial assessed the impact of this compound on HMB among women with uterine fibroids. Patients receiving this compound reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that this compound provided clinically meaningful improvements with an acceptable safety profile .

Case Study: Endometrial Response

In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that this compound may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .

生物活性

Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:

  • Binding Affinity : this compound shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .
  • Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .

Efficacy in Managing Uterine Fibroids

This compound has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:

  • 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, this compound demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .
  • Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .

Safety Profile

Despite its efficacy, safety concerns have emerged:

  • Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .
  • Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .

Comparative Efficacy with Other SPRMs

This compound's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:

Compound Binding Affinity Primary Use Efficacy in HMB
This compoundHighUterine fibroidsSignificant
MifepristoneModerateMedical abortionEffective
Ulipristal acetateModerateUterine fibroidsEffective

This compound has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with this compound (25 mg), achieving amenorrhea by month 3.
  • Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with this compound, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.

特性

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNAFGEUJBOCE-MEQIQULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904033
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199396-76-4
Record name Asoprisnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199396-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asoprisnil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asoprisnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOPRISNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asoprisnil
Reactant of Route 2
Reactant of Route 2
Asoprisnil
Reactant of Route 3
Reactant of Route 3
Asoprisnil
Reactant of Route 4
Asoprisnil
Reactant of Route 5
Asoprisnil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Asoprisnil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。